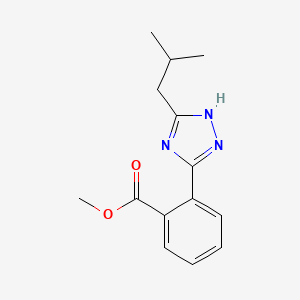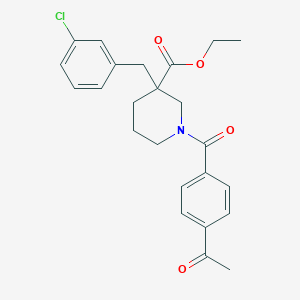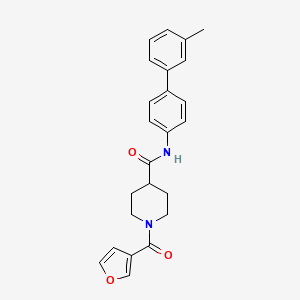![molecular formula C19H23NO5 B4066760 5-[(4-ethoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4066760.png)
5-[(4-ethoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide
Descripción general
Descripción
5-[(4-ethoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "EFMF" and belongs to the class of furan derivatives. EFMF has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking for Alzheimer's Disease
A study by Hussain et al. (2016) detailed the synthesis of a series of benzamides, including compounds structurally similar to "5-[(4-ethoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide," as potential therapeutic agents for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer's disease therapy, showing that specific derivatives exhibited excellent inhibitory potential, hinting at their use in treating neurodegenerative disorders (Hussain et al., 2016).
Antiprotozoal Activity
Das and Boykin (1977) synthesized derivatives of furans, including compounds with structural motifs related to the query compound, which were tested for their antiprotozoal activity. This research demonstrated the potential of these compounds in treating diseases caused by protozoan parasites, such as Trypanosoma rhodesiense, highlighting their significance in developing new therapeutic agents (Das & Boykin, 1977).
Dye-Sensitized Solar Cells
Kim et al. (2011) investigated phenothiazine derivatives with furan as a conjugated linker, including structures analogous to the query compound, for their use in dye-sensitized solar cells. The study found that derivatives with furan linkers exhibited improved solar energy-to-electricity conversion efficiency, demonstrating the compound's potential application in renewable energy technologies (Kim et al., 2011).
Propiedades
IUPAC Name |
5-[(4-ethoxyphenoxy)methyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-2-22-14-5-7-15(8-6-14)24-13-17-9-10-18(25-17)19(21)20-12-16-4-3-11-23-16/h5-10,16H,2-4,11-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYHSNYMCTYUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-ethoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(methoxymethyl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4066678.png)
![ethyl 6-(4-bromobenzoyl)-4,4,6-trimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B4066686.png)


![N-cyclopentyl-3-ethyl-5-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-isoxazolecarboxamide](/img/structure/B4066720.png)
![2-[4-(3-phenylpropanoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4066733.png)

![4-(2-methoxyphenyl)-6-oxo-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4066746.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4066752.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B4066766.png)
![ethyl 7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4066767.png)
![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4066773.png)
![methyl 4-chloro-5-{[2-phenyl-2-(1-pyrrolidinyl)ethyl]sulfonyl}-2-(1-pyrrolidinyl)benzoate](/img/structure/B4066787.png)